N-H Bond Dissociation Energy (BDE): 4-Methyldiphenylamine vs. Diphenylamine
The antioxidant efficacy of diarylamines is directly correlated with N-H bond dissociation energy (BDE), where lower values indicate easier hydrogen atom donation to quench peroxyl radicals. DFT calculations (B3P86/6-311G level) reveal that 4-methyldiphenylamine (1b) exhibits a BDE of 82.43 kcal/mol, which is 1.16 kcal/mol lower than unsubstituted diphenylamine (1a) at 83.59 kcal/mol [1]. This reduction is attributed to the electron-donating effect of the para-methyl group, which stabilizes the resulting aminyl radical and enhances radical scavenging capacity [2].
| Evidence Dimension | N-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | 82.43 kcal/mol |
| Comparator Or Baseline | Diphenylamine: 83.59 kcal/mol |
| Quantified Difference | 1.16 kcal/mol lower (approximately 1.4% reduction) |
| Conditions | DFT calculation at B3P86/6-311G level, ethyl acetate solvent environment simulated via ASMD model |
Why This Matters
Lower BDE directly translates to more efficient radical trapping and extended oxidative protection in high-temperature applications.
- [1] Miao, C., Chen, A., Li, W., et al. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, 2025. View Source
- [2] Pham, T.T.T., Thong, N.M., Vo, Q.V., et al. Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. Vietnam Journal of Chemistry, 2020, 58(6), 747-754. View Source
